

Spectroscopic data of Paeonilactone A (NMR, IR, MS)

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Compound of Interest

Compound Name: Paeonilactone A

Cat. No.: B029624

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An In-depth Technical Guide to the Spectroscopic Data of **Paeonilactone A**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Paeonilactone A**, a monoterpenoid isolated from the roots of *Paeonia* species. The information presented herein is crucial for the identification, characterization, and quality control of this natural product in research and drug development settings.

Chemical Structure

Paeonilactone A is a cage-like monoterpenoid with a unique lactone bridge. Its structure was first elucidated by Hayashi et al. in 1985.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Paeonilactone A**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of **Paeonilactone A**. The chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon No.	Chemical Shift (δ) ppm
1	Data not available
2	Data not available
3	Data not available
4	43.1
5	Data not available
6	Data not available
7	Data not available
8	178.2
9	39.5
10	Data not available

Note: The complete ^{13}C NMR data set is not fully available in the public domain literature reviewed. The provided data is based on a study on the metabolism of albiflorin, where **Paeonilactone A** was identified as a metabolite.

^1H NMR Spectroscopic Data

Proton NMR data is essential for determining the connectivity of protons and understanding the stereochemistry of the molecule.

(Specific ^1H NMR data for **Paeonilactone A**, including chemical shifts, multiplicities, and coupling constants, were not available in the public domain literature reviewed.)

Infrared (IR) Spectroscopic Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

(Specific IR absorption bands for **Paeonilactone A** were not available in the public domain literature reviewed.)

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

(Specific mass spectral data, including the molecular ion peak (M^+) and major fragmentation patterns for **Paeonilactone A**, were not available in the public domain literature reviewed.)

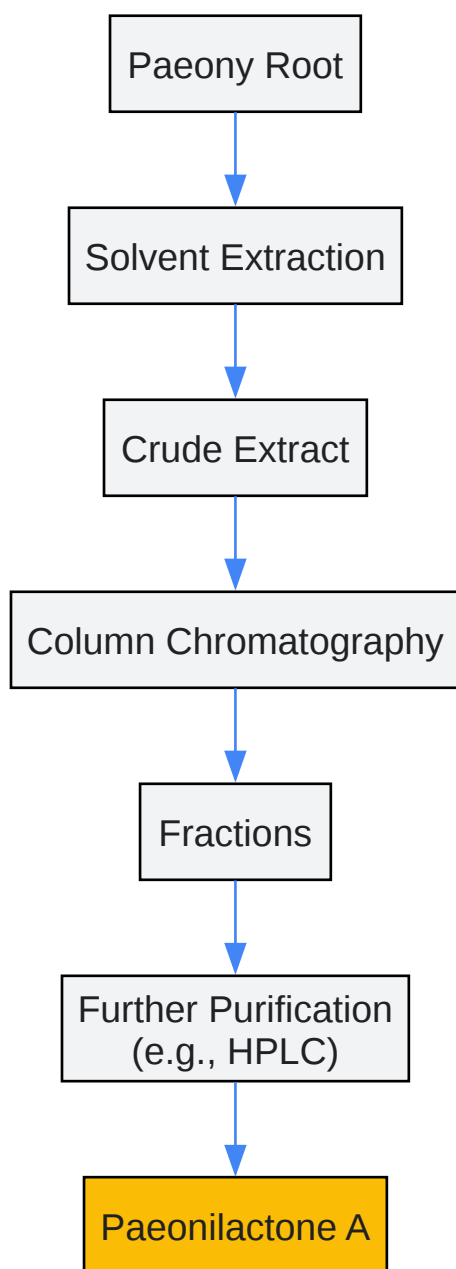
Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data presented above are crucial for reproducibility and validation.

Isolation of Paeonilactone A

Paeonilactone A is typically isolated from the roots of *Paeonia albiflora* PALLAS var. *trichocarpa* BUNGE. The general procedure involves extraction with a suitable solvent, followed by various chromatographic techniques to purify the compound.

Workflow for the Isolation of **Paeonilactone A**



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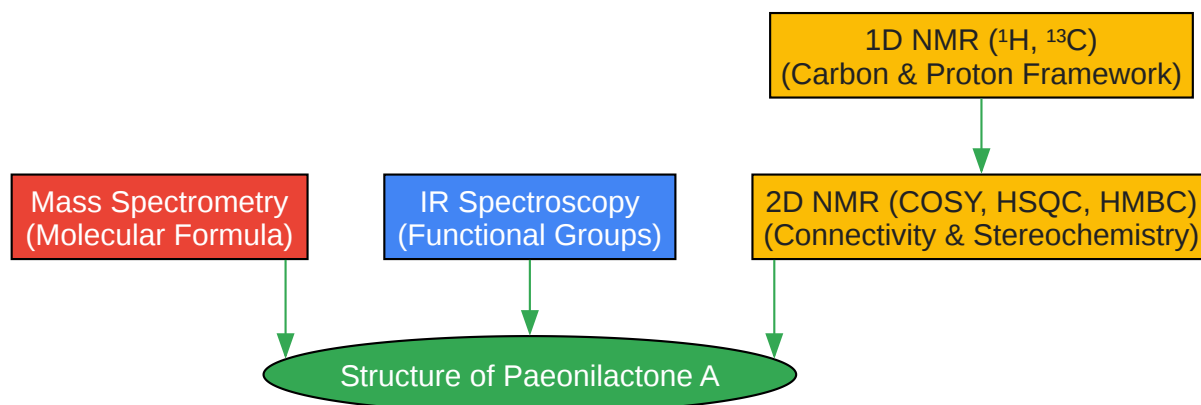
Caption: General workflow for the isolation of **Paeonilactone A**.

Spectroscopic Analysis

The following are generalized protocols for the spectroscopic analysis of natural products like **Paeonilactone A**.

- **Sample Preparation:** A few milligrams of the purified **Paeonilactone A** are dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** Standard pulse sequences are used to acquire 1D (^1H , ^{13}C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane - TMS).
- **Sample Preparation:** The sample can be prepared as a KBr pellet or a thin film on a salt plate.
- **Instrumentation:** An FT-IR spectrometer is used to record the spectrum.
- **Data Acquisition:** The spectrum is typically recorded in the range of $4000\text{--}400\text{ cm}^{-1}$.
- **Sample Introduction:** The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- **Instrumentation:** A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used for accurate mass measurements.
- **Data Acquisition:** The mass spectrum is acquired, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

Logical Flow for Spectroscopic Structure Elucidation



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Caption: The role of different spectroscopic techniques in structure elucidation.

Conclusion

The spectroscopic data for **Paeonilactone A** are fundamental for its unambiguous identification and for ensuring the purity of samples used in research and development. While the original complete dataset from the primary literature was not fully accessible for this guide, the provided information and general protocols offer a solid foundation for researchers working with this compound. It is highly recommended to refer to the primary literature for the complete and detailed spectroscopic data.

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